![molecular formula C13H18ClN3O B7584382 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as CDP, is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a synthetic compound that belongs to the class of benzodiazepines and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with GABA receptors, which are responsible for the regulation of neuronal excitability. 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one binds to the benzodiazepine site of the GABA receptor, leading to an increase in the affinity of GABA for the receptor. This results in the potentiation of GABAergic neurotransmission, leading to the anxiolytic, sedative, and anticonvulsant effects observed with 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one.
Biochemical and Physiological Effects:
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to modulate the activity of GABA receptors, leading to the potentiation of GABAergic neurotransmission. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA receptors. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one include its high cost, limited availability, and potential for abuse.
Zukünftige Richtungen
The potential applications of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one in various fields make it a promising candidate for future research. Some of the future directions for 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one research include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of neurodegenerative disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the safety and toxicity of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one need to be thoroughly investigated to ensure its safe use in scientific research.
In conclusion, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique biochemical and physiological effects, mechanism of action, and potential applications make it a promising candidate for future research.
Synthesemethoden
The synthesis of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the reaction of 3-chloropyridine-4-carboxaldehyde with 1,4-diazepane in the presence of propan-1-one. The reaction is carried out under controlled conditions and requires specialized equipment and expertise. The purity and yield of the final product depend on various factors such as the reaction conditions, reactant ratios, and purification methods.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been studied for its potential applications in the field of neuroscience, where it has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-3-6-16(8-9-17)12-4-5-15-10-11(12)14/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFRRRUKERQXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)


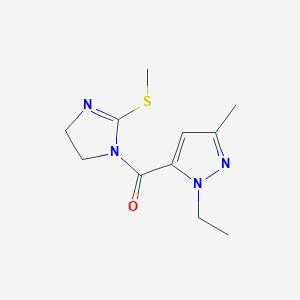
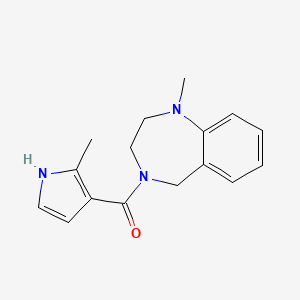
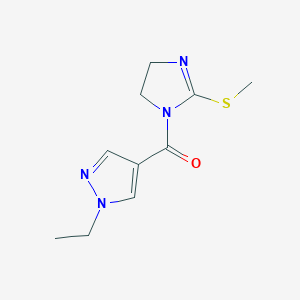
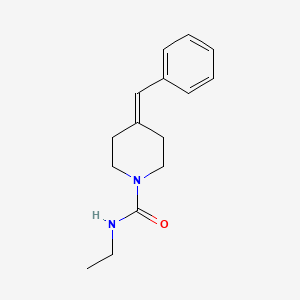

![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

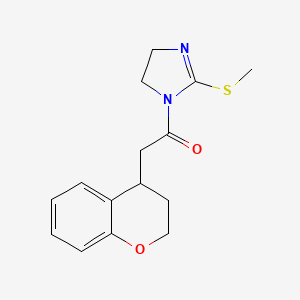
![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)